Piperine

説明

Bioperine has been used in trials studying the treatment of Multiple Myeloma and Deglutition Disorders.

This compound has been reported in Periconia, Piper khasianum, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

特性

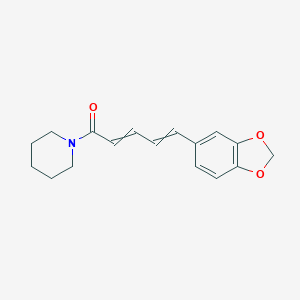

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWOMGUGJBKIW-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021805 | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498.00 to 499.00 °C. @ 760.00 mm Hg | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-62-2, 7780-20-3 | |

| Record name | Piperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-01439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piperine's Multifaceted Assault on Cancer Cells: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperine, the primary alkaloid in black pepper, has emerged as a promising natural compound in oncology research. Its potent anti-cancer properties stem from a multi-pronged attack on the core machinery of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound, offering a valuable resource for researchers and drug development professionals. We delve into the intricate signaling pathways modulated by this compound, its ability to induce programmed cell death and cell cycle arrest, and its capacity to thwart metastasis. Furthermore, this document outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of critical signaling pathways are provided to enhance understanding of the complex molecular interactions at play.

Introduction

Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Natural compounds, with their inherent structural diversity and biological activity, represent a significant reservoir for anti-cancer drug discovery. This compound (1-piperoylpiperidine), the bioactive compound responsible for the pungency of black pepper (Piper nigrum), has garnered substantial attention for its pleiotropic pharmacological activities, including its potent anti-cancer effects.[1] Extensive preclinical studies have demonstrated this compound's ability to inhibit the growth of various cancer cell types, both in vitro and in vivo.[1][2] This guide synthesizes the current understanding of this compound's mechanisms of action in cancer cells, providing a technical foundation for further research and development.

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single mechanism but rather by its ability to modulate a network of interconnected cellular processes. These can be broadly categorized into the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all of which are driven by this compound's influence on critical signaling pathways.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. This compound effectively reinstates this crucial process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

A primary mechanism is the generation of reactive oxygen species (ROS) within cancer cells.[3][5][6] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7][8] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[7][9] This is often accompanied by an altered ratio of the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins, favoring apoptosis.[2] Studies have shown that this compound treatment leads to a dose-dependent increase in apoptotic cells in various cancer lines, including cervical and breast cancer.[7][10]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by a dysregulated cell cycle. This compound has been shown to induce cell cycle arrest at different phases, primarily the G1 and G2/M phases, thereby inhibiting cancer cell division.[3][11]

In the G1 phase, this compound can downregulate the expression of key regulatory proteins like cyclin D1 and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.[12][13] It can also upregulate the expression of CDK inhibitors like p21 and p27.[14][15] This prevents the cell from transitioning into the S phase, where DNA replication occurs.

In other cancer cell types, this compound induces a G2/M phase arrest.[7][8] This is often associated with the downregulation of cyclin B1 and CDK1, critical components for entry into mitosis.[13][16] The ability of this compound to halt the cell cycle at these crucial checkpoints prevents the propagation of malignant cells.

Inhibition of Metastasis: Preventing Cancer's Spread

The metastatic cascade, the process by which cancer cells spread to distant organs, is the primary cause of cancer-related mortality. This compound exhibits potent anti-metastatic properties by interfering with key steps in this process, including cell migration, invasion, and angiogenesis.

A crucial mechanism is the inhibition of the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[2][17] this compound has been shown to reverse EMT by modulating the expression of EMT markers.[18]

Furthermore, this compound downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[4][19][20] These enzymes are responsible for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting MMPs, this compound effectively creates a barrier to invasion.

Bioavailability Enhancement: A Synergistic Partner in Chemotherapy

Beyond its direct anti-cancer effects, this compound is a well-documented bioenhancer.[3][21] It can inhibit the activity of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and the drug efflux pump P-glycoprotein (P-gp).[3] This inhibition leads to increased plasma concentrations and enhanced efficacy of co-administered chemotherapeutic drugs, potentially allowing for lower doses and reduced side effects.[21]

Modulation of Key Signaling Pathways

This compound's diverse anti-cancer effects are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby downregulating its activity and that of its downstream effector, mTOR.[9][15] This inhibition contributes to the induction of apoptosis and autophagy.[9]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be cell-type dependent. In some cancers, this compound inhibits the phosphorylation of ERK, a key promoter of cell proliferation.[7] In others, it can activate the stress-activated JNK and p38 pathways, which can lead to apoptosis.[2]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, including those involved in cell survival and metastasis.[9][18][22]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is another transcription factor that is frequently overactive in cancer, driving inflammation, cell survival, and proliferation. This compound can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[5][9][17] This leads to the downregulation of NF-κB target genes, contributing to this compound's anti-inflammatory and pro-apoptotic effects.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key signaling molecule, and reducing its nuclear translocation.[2][3][19] This leads to the downregulation of Wnt target genes involved in cell proliferation and stemness.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |

| Breast Cancer | MCF-7 | 15 | 48 |

| Breast Cancer | 4T1 | 105 ± 1.08 | 48 |

| Breast Cancer | 4T1 | 78.52 ± 1.06 | 72 |

| Cholangiocarcinoma | KKU-100 | 539.47 ± 131.66 | 24 |

| Cholangiocarcinoma | KKU-100 | 103.93 ± 16.99 | 48 |

| Cholangiocarcinoma | KKU-100 | 37.50 ± 3.42 | 72 |

| Cholangiocarcinoma | KKU-M452 | 149.07 ± 34.52 | 24 |

| Cholangiocarcinoma | KKU-M452 | 67.58 ± 8.83 | 48 |

| Cholangiocarcinoma | KKU-M452 | 45.46 ± 13.13 | 72 |

| Ovarian Cancer | A2780 | 8, 16, 20 (dose-dependent apoptosis) | Not Specified |

| Prostate Cancer | PC-3 | 15 (reduced viability by 50%) | Not Specified |

| Colon Cancer | HCT 116 | >100 | Not Specified |

| Leukemia | CCRF-CEM | >100 | Not Specified |

| Colon Cancer (P-gp overexpressing) | Caco-2 | >100 | Not Specified |

| Leukemia (P-gp overexpressing) | CEM/ADR 5000 | >100 | Not Specified |

Data compiled from multiple sources.[2][10][11][19][23]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | % of Cells |

| MCF-7 | 15 (IC50) | Apoptosis | 58.3% |

| KKU-100 | 50 | Late Apoptosis | 12.60 ± 0.75% |

| KKU-100 | 100 | Late Apoptosis | 12.50 ± 1.74% |

| KKU-M452 | 50 | Late Apoptosis | 28.17 ± 1.56% |

| KKU-M452 | 100 | Late Apoptosis | 35.23 ± 1.40% |

| KKU-M452 | 250 | Late Apoptosis | 45.23 ± 2.61% |

| HeLa | 50 | G2/M Arrest | 13.02% |

| HeLa | 100 | G2/M Arrest | 18.38% |

| 4T1 | 140 | G2/M Arrest | Significant Increase |

| 4T1 | 280 | G2/M Arrest | Significant Increase |

Data compiled from multiple sources.[8][10][16][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[24]

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing for the formation of formazan crystals.[24]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cancer cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells (including any floating cells in the medium) and centrifuge.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

-

Incubate the cells in the dark at room temperature for 10-15 minutes.[12]

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound as required.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).[23]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.[23]

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, etc.)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays

Wound Healing Assay (for Migration):

Materials:

-

Cancer cells

-

6-well or 24-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to form a confluent monolayer.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.[23]

-

Wash with PBS to remove dislodged cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).[8][25]

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay:

Materials:

-

Transwell inserts with a porous membrane (typically 8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (with serum as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.

-

Seed this compound-treated cells in the upper chamber of the Transwell insert in serum-free medium.[23]

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]

-

Incubate for a specified period (e.g., 24-48 hours).

-

Remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded/migrated to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound in cancer cells.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: this compound-induced cell cycle arrest at G1 and G2/M phases.

Caption: Inhibition of metastasis by this compound.

Caption: Overview of key signaling pathways inhibited by this compound.

Conclusion and Future Directions

This compound exhibits remarkable potential as an anti-cancer agent due to its ability to simultaneously target multiple facets of cancer cell biology. Its capacity to induce apoptosis, halt the cell cycle, and inhibit metastasis, all while modulating key oncogenic signaling pathways, underscores its significance in cancer research. Moreover, its role as a bioenhancer opens up possibilities for synergistic combination therapies with conventional chemotherapeutic drugs.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in in vivo models for a broader range of cancers. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound could also significantly advance its clinical translation. Continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its potential integration into future cancer treatment paradigms.

References

- 1. MTT assay [bio-protocol.org]

- 2. This compound suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publish.kne-publishing.com [publish.kne-publishing.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Chemoprevention and this compound: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by this compound in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Promise of this compound in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. humangeneticsgenomics.ir [humangeneticsgenomics.ir]

- 11. Capsaicin and this compound Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin [mdpi.com]

- 12. The Synergistic Combination of Cisplatin and this compound Induces Apoptosis in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound blocks interleukin-2-driven cell cycle progression in CTLL-2 T lymphocytes by inhibiting multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and Celecoxib synergistically inhibit colon cancer cell proliferation via modulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Hidden Power of Black Pepper: Exploring this compound’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ijper.org [ijper.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Piperine as a Bioenhancer for Nutrient Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperine, the primary bioactive compound in black pepper (Piper nigrum), has garnered significant scientific attention for its potent bioenhancing properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound enhances the absorption of a wide array of nutrients and drugs. It delves into the core molecular interactions, summarizing key quantitative data from pivotal in vitro and in vivo studies. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of the critical signaling pathways and experimental workflows, to offer a complete resource for professionals in the fields of research, science, and drug development.

Introduction

The oral bioavailability of many therapeutic agents and vital nutrients is often limited by poor absorption and extensive first-pass metabolism. A bioenhancer is a substance that, when co-administered with a drug or nutrient, improves its bioavailability. This compound has emerged as a leading natural bioenhancer, demonstrating a remarkable ability to increase the systemic availability of various compounds, from curcumin to pharmaceuticals. This guide will explore the multifaceted mechanisms of this compound's action and provide practical, technical information for its study and application.

Mechanisms of Bioenhancement

This compound's bioenhancing effects are attributed to several key mechanisms of action, primarily centered around its influence on drug metabolism and transport.

Inhibition of Metabolic Enzymes

This compound is a potent inhibitor of several drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferases (UGTs).

-

CYP3A4 Inhibition: CYP3A4, predominantly found in the liver and intestines, is a crucial enzyme responsible for the metabolism of a vast number of drugs.[1][2] By inhibiting CYP3A4, this compound reduces the rate of metabolic degradation of co-administered substances, allowing a greater amount of the active compound to enter systemic circulation.[1][2]

-

Inhibition of Glucuronidation: Glucuronidation is a major phase II metabolic pathway that conjugates hydrophobic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion. This compound has been shown to inhibit UGTs, thereby slowing the clearance of various compounds and prolonging their plasma half-life.

Modulation of Drug Transporters

This compound also influences the activity of drug transporters, particularly the efflux transporter P-glycoprotein (P-gp).

-

P-glycoprotein (P-gp) Inhibition: P-gp is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestinal epithelium. It actively transports a wide range of substrates out of cells, limiting their absorption. This compound inhibits the function of P-gp, leading to increased intracellular concentrations and enhanced absorption of P-gp substrates.[1][2]

Thermogenesis and Increased Blood Flow

This compound has been shown to induce thermogenesis, the process of heat production in organisms. This metabolic effect can lead to increased blood flow to the gastrointestinal tract, potentially enhancing the absorption of nutrients and drugs.

Other Mechanisms

Other proposed mechanisms for this compound's bioenhancing activity include the stimulation of amino acid transporters in the intestinal lining and alterations in the permeability of the intestinal cell membrane.

Quantitative Data on Bioavailability Enhancement

The co-administration of this compound has been shown to significantly increase the bioavailability of numerous compounds. The following tables summarize key quantitative findings from notable studies.

| Compound | Study Type | This compound Dose | Compound Dose | Increase in Bioavailability (AUC) | Reference |

| Curcumin | Human | 20 mg | 2 g | 2000% | [3][4] |

| Curcumin | Rat | 20 mg/kg | 2 g/kg | 154% | [3][4] |

| Resveratrol | Human | 5 mg | 2.5 g | ~64% (AUC) | [5] |

| Resveratrol | Human | 25 mg | 2.5 g | ~-11% (AUC) | [5] |

Table 1: Effect of this compound on the Bioavailability of Curcumin and Resveratrol

| Parameter | Digoxin | Cyclosporine A | Reference |

| IC50 (µM) | 15.5 | 74.1 | [1][2] |

Table 2: In Vitro Inhibition of P-glycoprotein Mediated Transport by this compound in Caco-2 Cells

| Parameter | Verapamil Metabolite (D-617) | Verapamil Metabolite (Norverapamil) | Reference |

| Ki (µM) - Liver 1 | 36 ± 8 | 44 ± 10 | [1][2] |

| Ki (µM) - Liver 2 | 49 ± 6 | 77 ± 10 | [1][2] |

Table 3: In Vitro Inhibition of CYP3A4-Mediated Verapamil Metabolism by this compound in Human Liver Microsomes

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioenhancing effects of this compound.

In Vitro P-glycoprotein Inhibition Assay using Caco-2 Cells

This protocol is based on the methodology described by Bhardwaj et al. (2002).[1][2]

Objective: To determine the inhibitory effect of this compound on P-gp mediated transport of a substrate (e.g., digoxin, cyclosporine A) across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

P-gp substrate (e.g., [³H]digoxin, cyclosporine A)

-

This compound

-

Scintillation counter or appropriate analytical instrument for substrate quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the P-gp substrate to the apical (A) or basolateral (B) chamber. c. To assess inhibition, pre-incubate the monolayers with this compound at various concentrations for 30 minutes before adding the substrate. d. At designated time points, collect samples from the receiver chamber (basolateral for A to B transport, apical for B to A transport).

-

Quantification: Analyze the concentration of the substrate in the collected samples using a scintillation counter (for radiolabeled substrates) or other appropriate analytical methods (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). Determine the IC₅₀ value of this compound for the inhibition of P-gp mediated transport.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol is based on the methodology described by Bhardwaj et al. (2002).[1][2]

Objective: To determine the inhibitory effect of this compound on the metabolic activity of CYP3A4 using a probe substrate (e.g., verapamil).

Materials:

-

Human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP3A4 substrate (e.g., verapamil)

-

This compound

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, potassium phosphate buffer, and the CYP3A4 substrate in a microcentrifuge tube.

-

Inhibitor Addition: Add this compound at various concentrations to the incubation mixtures. Include a control group without this compound.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

Quantification: Analyze the formation of the substrate's metabolites (e.g., D-617 and norverapamil for verapamil) using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation in the presence and absence of this compound. Calculate the IC₅₀ and Ki values for CYP3A4 inhibition by this compound.

In Vivo Bioavailability Study in Rats

This protocol is based on the methodology described by Shoba et al. (1998).[3][4]

Objective: To evaluate the effect of this compound on the oral bioavailability of a co-administered compound (e.g., curcumin) in a rat model.

Materials:

-

Wistar rats (or other appropriate strain)

-

Test compound (e.g., curcumin)

-

This compound

-

Vehicle for oral administration (e.g., water, carboxymethylcellulose suspension)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

HPLC or LC-MS/MS system for compound quantification in plasma

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: a. Divide the rats into two groups: a control group receiving the test compound alone and a treatment group receiving the test compound co-administered with this compound. b. Administer the compounds orally via gavage. In the study by Shoba et al., rats were given curcumin (2 g/kg) with or without this compound (20 mg/kg).[3][4]

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract the test compound from the plasma samples and quantify its concentration using a validated HPLC or LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

-

Bioavailability Calculation: Compare the AUC values between the control and treatment groups to determine the percentage increase in bioavailability.

Human Clinical Trial for Bioavailability Assessment

This protocol is a general outline based on studies like the one conducted by Shoba et al. (1998).[3][4] All human trials must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).

Objective: To assess the effect of this compound on the oral bioavailability of a co-administered compound in healthy human volunteers.

Study Design:

-

Randomized, crossover, or parallel-group design.

-

Single-dose or multiple-dose administration.

Participants:

-

Healthy adult volunteers.

-

Inclusion and exclusion criteria should be clearly defined.

Procedure:

-

Informed Consent: Obtain written informed consent from all participants.

-

Dosing: a. Participants receive the test compound with or without this compound. In the Shoba et al. study, participants received 2 g of curcumin with or without 20 mg of this compound.[3][4] b. A washout period is required between treatments in a crossover design.

-

Blood Sampling: Collect venous blood samples at scheduled time points before and after drug administration.

-

Plasma/Serum Analysis: Process the blood samples to obtain plasma or serum and analyze the concentration of the test compound using a validated analytical method (e.g., HPLC, LC-MS/MS).

-

Pharmacokinetic and Statistical Analysis: a. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax). b. Perform statistical analysis to compare the pharmacokinetic parameters between the treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. [PDF] this compound, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]

- 2. This compound, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Influence of this compound on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]

- 4. Influence of this compound on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized, Double-Blind, Dose-Ranging, Pilot Trial of this compound with Resveratrol on the Effects on Serum Levels of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

investigating the antioxidant properties of piperine isomers

An In-depth Technical Guide to the Antioxidant Properties of Piperine Isomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant scientific interest for its diverse pharmacological activities. Beyond its traditional use as a spice and bioavailability enhancer, this compound exhibits notable antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound naturally exists as a mixture of four geometric isomers: this compound (trans-trans isomer), isothis compound (cis-trans isomer), chavicine (cis-cis isomer), and isochavicine (trans-cis isomer).[1][3][4] The conversion between these isomers can be induced by light, particularly UV light.[1][5]

While this compound is the most abundant and studied isomer, emerging research indicates that its geometric counterparts also possess significant biological activities, including antioxidant effects.[1][6] Understanding the antioxidant capacity of each isomer, their mechanisms of action, and their structure-activity relationships is crucial for harnessing their full therapeutic potential in the prevention and management of diseases rooted in oxidative stress.

This technical guide provides a comprehensive overview of the antioxidant properties of this compound isomers, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and its isomers has been evaluated using various in vitro assays. The data reveals differences in activity based on the specific isomer and the assay method employed. While data on isomers other than this compound is limited, existing studies provide valuable insights.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Compound | IC50 / Activity Value | Source(s) |

|---|---|---|---|

| ABTS Radical Scavenging | This compound | IC50: 4.35 ± 0.004 mg/mL (15.25 mM) | [7][8] |

| This compound | No significant clearance observed | [9] | |

| FRAP (Ferric Reducing Antioxidant Power) | This compound | 10.53 ± 0.06 µmol TE/g | [7] |

| This compound | Concentration-dependent reducing activity | [10] | |

| DPPH Radical Scavenging | This compound | No significant activity observed | [7] |

| This compound | Concentration-dependent scavenging activity | [10] | |

| Superoxide Radical Scavenging | This compound | IC50: 1.82 mM | [11][12][13] |

| Lipid Peroxidation Inhibition | This compound | IC50: 1.23 mM | [11][12][13] |

| Hydroxyl Radical Scavenging | This compound | Scavenger at low concentrations | [12][13] |

| Cellular Antioxidant Activity (CAA) | this compound Complex (CAIC) | ~3.2-fold higher than free this compound |[14][15] |

Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. TE = Trolox Equivalents. CAIC = Cycloamylose Inclusion Complex.

Table 2: Antioxidant Activity of this compound Isomers and Related Compounds

| Assay | Compound(s) | Observation | Source(s) |

|---|---|---|---|

| In Vivo Antioxidant (CCl4-induced hepatotoxicity) | cis-piperine and trans-piperine | Significantly elevated levels of antioxidant enzymes (SOD, GPx, GSH). | [6] |

| Various In Vitro Assays | Chavicine | Suggested to have significant antioxidant potential, possibly greater than this compound. | [16] |

| DPPH, Reducing Power, β-carotene-linoleic acid, Phosphomolybdate | Piperic Acid | Highest antioxidant power compared to this compound and various solvent extracts. |[17] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antioxidant activities. The following sections describe the protocols for key assays used to evaluate this compound isomers.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Stock Solution: An aqueous solution of ABTS is reacted with potassium persulfate (K2S2O8) and kept in the dark for 12-16 hours to generate the ABTS•+ radical.[9]

-

Preparation of Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (±0.02) at 734 nm.[18]

-

Reaction: A small volume of the test sample (this compound isomer solution) is added to a defined volume of the ABTS•+ working solution.[9]

-

Incubation: The mixture is incubated at room temperature in the dark for a specified time (e.g., 6-30 minutes).[8][9]

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 734 nm.[9][18]

-

Calculation: The percentage inhibition of the ABTS•+ radical is calculated relative to a control (without the antioxidant). The IC50 value is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form by antioxidants.

-

Preparation of FRAP Reagent: The reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl3·6H2O (20 mM). The mixture is warmed to 37°C before use.[19]

-

Reaction: The test sample is added to the FRAP reagent and incubated in the dark at 37°C for 30 minutes.[8][19]

-

Measurement: The absorbance of the resulting blue solution is measured at 593 nm.[19]

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, typically Trolox or FeSO4. Results are expressed as Trolox Equivalents (TE) or Ferrous Sulfate Equivalents.[7][19]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[20][21]

-

Cell Culture: Human cells, such as Caco-2 or HepG2, are seeded in a 96-well microplate and cultured until confluent.[14][20]

-

Treatment: The cell culture medium is removed, and the cells are washed. Cells are then incubated with the test compound (e.g., this compound) for a period (e.g., 1-24 hours) to allow for cellular uptake.[14][22]

-

Probe Addition: Cells are washed again and then treated with a probe solution, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent and diffuses into the cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[14][21]

-

Oxidant Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH), is added to the wells. The radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][20][21]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~535 nm).[22]

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A lower fluorescence intensity in treated cells compared to control cells indicates antioxidant activity.[14][20]

Molecular Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response and inflammatory processes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

This compound has been shown to be a potent activator of the Nrf2 pathway.[23][24][25] It can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[26][27] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration (e.g., GST, GPx), as well as superoxide dismutase (SOD) and catalase (CAT).[23][27] This activation of the Nrf2 cascade is a critical mechanism underlying the protective effects of this compound against oxidative stress.[23]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including those related to oxidative stress, inflammation, and apoptosis. The major MAPK subfamilies include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

This compound's interaction with MAPK signaling is complex and context-dependent. In some cancer cell lines, this compound induces the production of reactive oxygen species (ROS), which in turn modulates MAPK pathways to promote apoptosis.[28][29][30] Specifically, it has been shown to activate p38 and ERK while inhibiting JNK.[29][30] Conversely, in the context of inflammation, green pepper extracts containing this compound have been found to suppress the lipopolysaccharide (LPS)-induced phosphorylation of JNK, p38, and ERK, thereby reducing the inflammatory response.[31] This dual regulatory capacity highlights this compound's potential to selectively target cellular pathways based on the physiological state of the cell.

Caption: Modulation of MAPK signaling by this compound in cancer cells.

Visualizations: Workflows and Relationships

Isomeric Relationships

This compound and its isomers share the same chemical formula but differ in the geometric arrangement around their carbon-carbon double bonds.

Caption: Geometric isomers of this compound and their interconversion.

General Workflow for DPPH Assay

The DPPH assay is a common and straightforward method for assessing radical scavenging activity.

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Structure-Activity Relationship (SAR)

The antioxidant activity of this compound and its derivatives is closely linked to their chemical structure.

-

Phenolic Hydroxyl Groups: The introduction of phenolic hydroxyl groups into the this compound structure has been shown to dramatically increase antioxidant activity, as measured by DPPH and ABTS assays.[32][33] This is a classic feature of many potent antioxidants, as the hydroxyl group can readily donate a hydrogen atom to neutralize free radicals.

-

Amide Moiety: The hydrolysis of the amide bond in this compound yields piperic acid and piperidine. Studies have shown that piperic acid possesses significantly higher antioxidant activity than this compound itself.[17] This suggests that the piperidine ring may not be essential for the radical scavenging activity and that a free carboxylic acid group might enhance it.

-

Geometric Isomerism: While direct comparative studies are scarce, evidence suggests that both cis and trans isomers possess antioxidant capabilities.[1][6] Chavicine (cis-cis isomer) has been identified as a major contributor to the antioxidant profile of certain pepper extracts, indicating it is a potent antioxidant.[16] The specific geometry of the conjugated double bond system likely influences the molecule's ability to stabilize and delocalize electrons after radical quenching, thus affecting its antioxidant efficiency.

Conclusion

This compound and its geometric isomers—isothis compound, chavicine, and isochavicine—are promising natural compounds with significant antioxidant properties. Their mechanism of action is multifaceted, involving direct scavenging of free radicals and the modulation of critical cellular defense pathways, most notably the Nrf2/ARE signaling cascade. Quantitative data indicates that this compound is effective in various antioxidant assays, and preliminary evidence suggests its isomers and derivatives, such as piperic acid and hydroxylated analogues, may exhibit even greater potency.

For researchers and professionals in drug development, the this compound scaffold represents a valuable template for designing novel antioxidant agents. Future investigations should focus on the direct comparative analysis of all four isomers in a comprehensive panel of antioxidant assays, including more biologically relevant cellular models. Elucidating the precise structure-activity relationships will be key to optimizing their efficacy for therapeutic applications in oxidative stress-related pathologies.

References

- 1. Molecular and pharmacological aspects of this compound as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. Stability, bioavailability, and cellular antioxidant activity of this compound complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Black Pepper (Piper nigrum) Alleviates Oxidative Stress, Exerts Potential Anti-Glycation and Anti-AChE Activity: A Multitargeting Neuroprotective Agent against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. wjpsonline.com [wjpsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound inhibits AML-12 hepatocyte EMT and LX-2 HSC activation and alleviates mouse liver fibrosis provoked by CCl4: roles in the activation of the Nrf2 cascade and subsequent suppression of the TGF-β1/Smad axis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 26. RETRACTED: this compound Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. RETRACTED: this compound Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. preprints.org [preprints.org]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Exploring the Antimicrobial Frontier: A Technical Guide to the Activity of Piperine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products have historically been a rich source of bioactive compounds, and piperine, the primary alkaloid from Piper nigrum (black pepper), has emerged as a promising scaffold for the development of new antimicrobial agents. This compound and its synthetic derivatives have demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. This technical guide provides an in-depth overview of the antimicrobial properties of this compound derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is multifaceted, involving various mechanisms that disrupt essential cellular processes in microorganisms.

One of the most well-documented mechanisms is the inhibition of efflux pumps .[1][2][3] Efflux pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances, contributing significantly to multidrug resistance. This compound has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby potentiating the activity of antibiotics like ciprofloxacin.[2][3] This inhibition leads to an increased intracellular concentration of the antimicrobial agent, restoring its efficacy against resistant strains.

Another key mechanism is the disruption of cell membrane integrity . This compound and its derivatives can interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4][5] This disruption of the membrane potential ultimately results in cell death.

Furthermore, this compound has been observed to interfere with bacterial biofilm formation .[6] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. By inhibiting biofilm formation, this compound derivatives can render bacteria more susceptible to conventional antimicrobial treatments.

Recent studies have also suggested that this compound can modulate host immune responses by inhibiting signaling pathways such as NF-κB and MAPK , which are involved in the inflammatory response to infection.[7]

Quantitative Antimicrobial Activity of this compound and Its Derivatives

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition in agar diffusion assays. The following tables summarize the reported antimicrobial activities of various this compound derivatives against a range of bacterial and fungal pathogens.

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| This compound | Staphylococcus aureus | 225 | - | [8] |

| This compound | Escherichia coli | 6.25 | - | [8] |

| This compound | Candida albicans | 3.125 - 100 | 8 - 23 | [8] |

| This compound | Pseudomonas aeruginosa | - | Low inhibition | [9] |

| This compound | Vibrio cholerae | 200 - 300 | - | [10] |

| This compound Derivative (Compound 15) | Candida albicans ATCC 76645 | 1.23 - 2.46 (µmol/mL) | - | [10] |

| This compound-piperazine analogue (5f) | Bacillus subtilis | - | 26 | [11] |

| This compound-piperazine analogue (5f) | Vibrio cholerae | - | 29 | [11] |

| This compound-derived diester (7f) | Candida and Aspergillus spp. | 256 | - | [12] |

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the evaluation of antimicrobial activity. The following sections detail the methodologies for key assays used in the study of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.[4]

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Application of Test Compound: A specific volume of the this compound derivative solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Efflux Pump Inhibition Assay

This assay is used to investigate the ability of a compound to inhibit bacterial efflux pumps, often using a fluorescent substrate like ethidium bromide.[2]

-

Bacterial Cell Loading: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed. The cells are then loaded with an efflux pump substrate, such as ethidium bromide, in the presence of an energy source (e.g., glucose).

-

Efflux Initiation: Efflux is initiated by adding an energy source to the cells.

-

Fluorescence Monitoring: The efflux of the fluorescent substrate is monitored over time using a fluorometer. A decrease in fluorescence indicates the expulsion of the substrate from the cells.

-

Inhibition Assessment: The assay is performed in the presence and absence of the this compound derivative. A slower rate of fluorescence decrease in the presence of the compound indicates inhibition of the efflux pump.

Visualizing Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of newly synthesized this compound derivatives.

Caption: A generalized workflow for the discovery and evaluation of antimicrobial this compound derivatives.

Inhibition of the NorA Efflux Pump in S. aureus

This diagram illustrates the proposed mechanism of action of this compound as an inhibitor of the NorA efflux pump in Staphylococcus aureus, leading to the potentiation of antibiotic activity.

Caption: this compound inhibits the NorA efflux pump, increasing intracellular antibiotic concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds in the fight against antimicrobial resistance. Their diverse mechanisms of action, including efflux pump inhibition and membrane disruption, make them attractive candidates for further development, both as standalone agents and as adjuvants to existing antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product scaffold. Further research into the structure-activity relationships, toxicological profiles, and in vivo efficacy of this compound derivatives is warranted to translate these promising in vitro findings into clinically useful antimicrobial agents.

References

- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of this compound and Black Pepper Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Exploring the Potential Mechanism of Action of this compound against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

piperine interaction with gut microbiota and its implications

An In-depth Technical Guide on the Interaction of Piperine with Gut Microbiota and its Implications

Executive Summary